2-Bromo-6-(2,2-difluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(2,2-difluoroethoxy)aniline is a chemical compound with the molecular formula C8H8BrF2NO and a molecular weight of 252.06 g/mol . It is characterized by the presence of a bromine atom, a difluoroethoxy group, and an aniline moiety. This compound is primarily used for research purposes and has various applications in chemical synthesis and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2-difluoroethoxy)aniline typically involves the reaction of 2-bromoaniline with 2,2-difluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the bromine with an alkyl or aryl group.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-6-(2,2-difluoroethoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2,2-difluoroethoxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine and difluoroethoxy groups may influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Similar structure but lacks the difluoroethoxy group.
2-Bromo-4,6-difluoroaniline: Contains additional fluorine atoms on the aromatic ring.
Uniqueness
2-Bromo-6-(2,2-difluoroethoxy)aniline is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H8BrF2NO |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-bromo-6-(2,2-difluoroethoxy)aniline |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7H,4,12H2 |
InChI Key |
CYUJPIOGEIJVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.